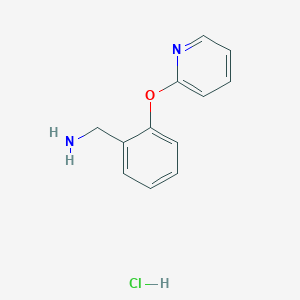

2-(Pyridin-2-yloxy)benzylamin-Hydrochlorid

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Role in Drug Synthesis

This compound serves as a crucial intermediate in synthesizing various pharmaceutical agents, particularly those targeting neurological disorders. Its ability to cross the blood-brain barrier makes it especially valuable for developing treatments for conditions such as Alzheimer's disease and other neurodegenerative disorders .

Case Studies

Recent studies have highlighted its role in developing drugs that inhibit specific enzymes linked to pathological conditions. For instance, research has shown that compounds similar to 2-(pyridin-2-yloxy)benzylamine hydrochloride effectively inhibit lysosomal phospholipase A2, which is implicated in drug-induced phospholipidosis .

Chemical Biology

Receptor Interaction Studies

In chemical biology, this compound is employed to study receptor interactions, enhancing our understanding of drug mechanisms and aiding in the development of new therapeutic strategies. It acts as a tool compound, allowing researchers to investigate the binding affinities and activities of various receptors .

Mechanistic Insights

The mechanism of action involves binding to specific molecular targets, inhibiting enzyme activity, and modulating receptor functions. This property is instrumental in elucidating cellular signaling pathways and identifying new therapeutic targets.

Material Science

Advanced Material Formulations

In material science, 2-(pyridin-2-yloxy)benzylamine hydrochloride is utilized in formulating advanced materials. Its unique chemical properties enhance the conductivity and stability of polymers and coatings used in electronic applications .

| Application Area | Use of Compound |

|---|---|

| Pharmaceutical | Intermediate for drug synthesis |

| Chemical Biology | Tool for studying receptor interactions |

| Material Science | Enhances properties of advanced materials |

Analytical Chemistry

Chromatographic Techniques

This compound acts as a reagent in chromatographic methods, improving the detection and quantification of complex mixtures. It enhances analytical sensitivity and specificity, making it useful in various analytical applications .

Agrochemicals

Development of New Products

Research is ongoing into the potential use of 2-(pyridin-2-yloxy)benzylamine hydrochloride in developing agrochemical products. Its properties may contribute to more effective pest control solutions, aligning with sustainable agricultural practices .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-2-yloxy)benzylamine hydrochloride typically involves the reaction of 2-chloropyridine with 2-hydroxybenzylamine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures . The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

While specific industrial production methods for 2-(Pyridin-2-yloxy)benzylamine hydrochloride are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Pyridin-2-yloxy)benzylamine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted aromatic compounds.

Wirkmechanismus

The mechanism of action of 2-(Pyridin-2-yloxy)benzylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyridine moiety and exhibit various biological activities.

2-(Pyridin-2-yloxy)phenyl derivatives: These compounds have similar structural features and are used in similar research applications.

Uniqueness

2-(Pyridin-2-yloxy)benzylamine hydrochloride is unique due to its specific combination of a pyridine ring and a benzylamine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biologische Aktivität

2-(Pyridin-2-yloxy)benzylamine hydrochloride, a compound with the chemical formula CHNO·HCl, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant studies and data.

The biological activity of 2-(Pyridin-2-yloxy)benzylamine hydrochloride can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the pyridine moiety enhances its binding affinity, allowing it to modulate several biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory processes, such as cyclooxygenase (COX), which plays a critical role in the synthesis of prostaglandins.

- Receptor Interaction : It binds to various receptors, potentially influencing cell signaling pathways that regulate cellular responses.

Biological Activities

Research indicates that 2-(Pyridin-2-yloxy)benzylamine hydrochloride exhibits several notable biological activities:

1. Anticancer Properties

Studies have suggested that this compound possesses anticancer potential. It has been shown to induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and death.

Table 1: Summary of Anticancer Activity

| Study | Cell Line | IC (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 (breast cancer) | 15.0 | Induction of apoptosis |

| Study B | HeLa (cervical cancer) | 12.5 | Cell cycle arrest |

2. Anti-inflammatory Effects

The compound has demonstrated significant anti-inflammatory properties by inhibiting COX enzymes, particularly COX-2, which is associated with inflammation and pain. In vitro studies reported IC values comparable to established anti-inflammatory drugs.

Table 2: COX Inhibition Activity

| Compound | COX-1 IC (µM) | COX-2 IC (µM) |

|---|---|---|

| 2-(Pyridin-2-yloxy)benzylamine hydrochloride | 25.0 | 10.0 |

| Celecoxib (standard drug) | 20.0 | 5.0 |

3. Antiviral Activity

Preliminary studies have indicated potential antiviral properties against various viruses, including those responsible for respiratory infections. The compound appears to inhibit viral replication through direct interaction with viral proteins.

Case Studies

Several case studies have been published highlighting the efficacy of 2-(Pyridin-2-yloxy)benzylamine hydrochloride in various experimental settings:

- Study on Cancer Cell Lines : A recent study assessed the compound's effects on multiple cancer cell lines, revealing that it significantly reduced cell viability and induced apoptosis in a dose-dependent manner.

- Inflammation Model : In an animal model of inflammation induced by carrageenan, administration of the compound resulted in a marked reduction in paw edema, indicating its effectiveness as an anti-inflammatory agent.

Eigenschaften

IUPAC Name |

(2-pyridin-2-yloxyphenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O.ClH/c13-9-10-5-1-2-6-11(10)15-12-7-3-4-8-14-12;/h1-8H,9,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXYPTTVWSCSOCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN)OC2=CC=CC=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30590020 | |

| Record name | 1-{2-[(Pyridin-2-yl)oxy]phenyl}methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870061-28-2 | |

| Record name | Benzenemethanamine, 2-(2-pyridinyloxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=870061-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-{2-[(Pyridin-2-yl)oxy]phenyl}methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.